tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate
Description
tert-Butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate (CAS: 1656989-82-0) is a carbamate derivative with a molecular formula of C₁₃H₂₃N₃O₂ and a molecular weight of 253.34 . Its structure features a cyclohexyl ring substituted with an amino group, a cyanomethyl group, and a tert-butoxycarbonyl (Boc) protecting group. The compound is primarily used in pharmaceutical research as an intermediate for synthesizing bioactive molecules.
Properties
IUPAC Name |
tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-12(2,3)18-11(17)16-10-4-6-13(15,7-5-10)8-9-14/h10H,4-8,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXCCMDHUUWELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CC#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601138018 | |
| Record name | Carbamic acid, N-[4-amino-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1656989-82-0 | |
| Record name | Carbamic acid, N-[4-amino-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1656989-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[4-amino-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexylamine derivative. The reaction conditions often include the use of solvents like ethyl acetate and purification steps such as washing with brine and drying over sodium sulfate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine.
Scientific Research Applications
Chemical Research
In the realm of chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. It can be utilized in the development of new materials and catalysts. Its unique structure allows for various chemical reactions, including oxidation and reduction, which can modify its functional groups for further applications.
Biological Research
In biological studies, tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate is explored for its effects on biological systems. It may play a role in studying carbamate derivatives' interactions with enzymes and receptors, potentially leading to insights into drug development.
Pharmaceutical Development
The compound is being investigated for its therapeutic potential . As a lead compound, it may contribute to developing new pharmaceuticals targeting specific diseases or conditions due to its ability to interact with biological targets effectively.
Industrial Applications
In industrial settings, this compound can be used in producing specialty chemicals and materials. Its properties make it suitable for formulating specific products that require unique chemical characteristics .
Case Study 1: Drug Development
A study focusing on carbamate derivatives highlighted the potential of this compound as a scaffold for creating novel therapeutic agents. The research demonstrated that modifications to the compound could enhance its efficacy against certain biological targets, paving the way for new drug formulations.
Case Study 2: Catalytic Applications
Research has shown that compounds similar to this compound can act as catalysts in organic reactions. By optimizing reaction conditions, researchers were able to achieve higher yields in synthesizing complex organic molecules, showcasing its utility in synthetic chemistry.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Key Properties :
- SMILES : CC(C)(C)OC(=O)NC1(CC(C#N))CCCCC1N
- Hazard Profile : Classified under GHS warning criteria, with risks including skin/eye irritation and respiratory toxicity .
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of tert-butyl cyclohexyl carbamates , which vary in substituents on the cyclohexyl ring and adjacent functional groups. Below is a detailed comparison:
Substituted Cyclohexyl Carbamates
Key Observations :
- Cyanomethyl vs. Hydroxymethyl: The cyanomethyl group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitutions, whereas the hydroxymethyl analog () offers better aqueous solubility for drug delivery.
- Ring Modifications : Replacing the cyclohexyl ring with a tetrahydropyran (oxane) ring () alters steric and electronic properties, impacting binding affinity in enzyme inhibition.
Pharmacologically Active Derivatives
Functional Insights :
Biological Activity
tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure, incorporating a tert-butyl group, a cyanomethyl moiety, and a cyclohexyl ring, which may influence its interactions with biological targets.
- Molecular Formula : C13H23N3O2
- Molecular Weight : 253.35 g/mol
- CAS Number : 1656989-82-0
The structural features of this compound suggest it could function as a versatile building block in organic synthesis and drug development.
The mechanism of action for this compound is thought to involve its interaction with specific molecular targets such as enzymes and receptors. Binding to these targets may modulate their activity, leading to various biological responses. The compound's potential as an enzyme inhibitor or modulator in biological pathways is particularly noteworthy.
Comparative Analysis
The following table summarizes the structural features and unique aspects of this compound compared to related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| tert-Butyl carbamate | Simple carbamate structure | Commonly used as a reference compound |
| N-Benzyl-N-(4-cyanobutyl)carbamate | Benzyl group instead of tert-butyl | Potentially different biological activity |
| N-(4-Aminobutyl)-N'-methylurea | Urea instead of carbamate | Different mechanism of action |
| tert-Butyl (4-amino-4-methylpentanoyl)carbamate | Variation in side chain | May exhibit different pharmacological properties |
Case Studies and Research Findings
- Dopamine Receptor Studies : Research involving similar compounds has highlighted their role as G protein-biased partial agonists at dopamine receptors. These studies suggest that structural modifications can significantly impact potency and efficacy across different signaling pathways .
- Pharmacological Applications : Compounds similar to this compound have been explored for their potential in treating conditions like cancer and neurological disorders due to their ability to modulate receptor activity .
- Synthesis and Development : The synthesis of this compound has been documented in various studies, emphasizing its utility as an intermediate in the development of pharmaceuticals targeting specific biological pathways .
Q & A
Q. What are the key synthetic routes for tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate?
Methodological Answer: The synthesis typically involves:
Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amine moiety of 4-amino-4-(cyanomethyl)cyclohexane. This step often employs di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent like THF or DCM .
Cyanomethyl Functionalization : Alkylation or substitution reactions to introduce the cyanomethyl group. For example, using bromoacetonitrile or similar cyanide-containing reagents in the presence of a base (e.g., K₂CO₃) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol to achieve high purity (>95%) .
Q. What are the critical physical properties of this compound?
Methodological Answer : Key properties include:
- Melting Point : Analogs like tert-butyl (4-oxocyclohexyl)carbamate exhibit melting points of 114–118°C , while cis-4-hydroxy derivatives melt at ~120°C .
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and methanol .
- Stability : Stable at room temperature but sensitive to strong acids/bases, which cleave the Boc group .
Q. How can researchers resolve contradictions in NMR data during structural elucidation?
Methodological Answer : Contradictions arise from:
- Diastereomerism : The cyclohexyl ring’s chair conformers or axial/equatorial substituents (e.g., cyanomethyl) split peaks in - and -NMR. Use 2D NMR (COSY, NOESY) to assign stereochemistry .
- Dynamic Effects : Variable-temperature NMR (e.g., –40°C to 80°C) to freeze conformational exchange and simplify spectra .
- X-ray Crystallography : Resolve ambiguity by comparing experimental bond angles (e.g., C–C–N = 117–123°) with single-crystal data from analogs .
Case Study :
For tert-butyl N-(4-hydroxybenzyl)carbamate derivatives, NOESY correlations confirmed substituent orientation, while X-ray data validated bond angles (e.g., 119.1° for C–C–N) .
Q. What strategies optimize the compound’s stability under varying pH conditions?
Methodological Answer :
- Acidic Conditions : Avoid pH < 3, as Boc groups hydrolyze rapidly. Use buffered solutions (pH 5–7) for storage .
- Basic Conditions : Degradation occurs at pH > 10. Stabilize with inert atmospheres (N₂) or lyophilization .
- Thermal Stability : DSC/TGA studies show decomposition >200°C. Store at 2–8°C in amber vials .
Q. Experimental Data :
| Condition | Half-Life (25°C) | Degradation Product | Reference |
|---|---|---|---|
| pH 2 | <1 hr | 4-Amino-4-(cyanomethyl)cyclohexane | |
| pH 7 | >30 days | Stable |
Q. How is this compound utilized in drug discovery workflows?
Methodological Answer :
- Intermediate for CCR2 Antagonists : The Boc-protected amine and cyanomethyl group enable coupling to pharmacophores (e.g., pyridine or fluorinated aromatics) .
- Proteolysis-Targeting Chimeras (PROTACs) : The cyclohexylamine core serves as a linker for E3 ligase binders .
Case Study :
A derivative, tert-butyl trans-4-(Boc-amino)cyclohexyl tosylate (957035-42-6), was used in iodolactamization reactions to synthesize CCR2 antagonists with nanomolar potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
